1-Dibutylamino-2,3-dichloropropane hydrochloride
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Overview
Description
1-Dibutylamino-2,3-dichloropropane hydrochloride is a chemical compound with a molecular formula of C10H22Cl2N2 It is a derivative of dichloropropane and contains both dibutylamino and hydrochloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dibutylamino-2,3-dichloropropane hydrochloride typically involves the reaction of 1,2,3-trichloropropane with dibutylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or distillation to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Dibutylamino-2,3-dichloropropane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 1-dibutylamino-2-hydroxypropane, 1-dibutylamino-2-aminopropane, or 1-dibutylamino-2-thiolpropane.
Oxidation: Formation of corresponding oxides or chlorinated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
1-Dibutylamino-2,3-dichloropropane hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Dibutylamino-2,3-dichloropropane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dibutylamino group can interact with specific binding sites, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Dibenzylamino-2,3-dichloropropane hydrochloride
- 1-Dibutylamino-3-chloropropane hydrochloride
- 1-Dibutylamino-2-propanol
Uniqueness
1-Dibutylamino-2,3-dichloropropane hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
101198-07-6 |
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Molecular Formula |
C11H24Cl3N |
Molecular Weight |
276.7 g/mol |
IUPAC Name |
dibutyl(2,3-dichloropropyl)azanium;chloride |
InChI |
InChI=1S/C11H23Cl2N.ClH/c1-3-5-7-14(8-6-4-2)10-11(13)9-12;/h11H,3-10H2,1-2H3;1H |
InChI Key |
UKWGHWRAJKOQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CC(CCl)Cl.[Cl-] |
Origin of Product |
United States |
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